1-chloro-5-(difluoromethoxy)isoquinoline
Overview
Description
Isoquinoline, 1-chloro-5-(difluoromethoxy)- is a chemical compound with the molecular formula C10H6ClF2NO . Its average mass is 229.611 Da and its monoisotopic mass is 229.010605 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom .Scientific Research Applications
Synthesis and Analysis
1-Chloro-isoquinoline, a derivative of Isoquinoline, has been synthesized for analysis. The synthesized 1-Chloro-isoquinoline's content was determined using different columns, and its compositions were identified by gas chromatography-mass spectrometry (Tong Jie, 2009).
Novel Acyl Transfer Catalysts
1-Chloro-5-nitroisoquinoline, derived from 1-chloroisoquinoline, has been utilized to synthesize novel acyl transfer catalysts containing isoquinoline. These catalysts were characterized by nuclear magnetic resonance, infrared spectrometry, and mass spectrometry (Chen Pei-ran, 2008).
Antitumor Activities
A derivative of 1-chloro-isoquinoline was used in the synthesis of various isoquinoline derivatives, which were then evaluated for their in vitro antitumor activities. This research represents a significant application in the field of cancer treatment and drug development (H. Hassaneen, Wagnat W. Wardkhan, Y. S. Mohammed, 2013).
Antimicrobial Agents
Different functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including derivatives of isoquinoline, have been synthesized and evaluated for their antimicrobial properties. The compounds exhibited significant bactericidal activity, marking their potential as antimicrobial agents (A. Galán, Laura Moreno, J. Párraga, Á. Serrano, M. Sanz, D. Cortes, N. Cabedo, 2013).
Benzylated Isoquinolines
The photochemical benzylating of isoquinoline with benzyltrifluoroborate reagents, yielding benzylisoquinoline derivatives, represents another significant application. This process contributes to the synthesis of the skeleton for benzylisoquinoline alkaloids (Y. Nishigaichi, Takayuki Orimi, Kuniyoshi Koyachi, Yuuki Ohmuro, Masaaki Suzuki, 2016).
Properties
IUPAC Name |
1-chloro-5-(difluoromethoxy)isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-9-7-2-1-3-8(15-10(12)13)6(7)4-5-14-9/h1-5,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJIESLCESDESX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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